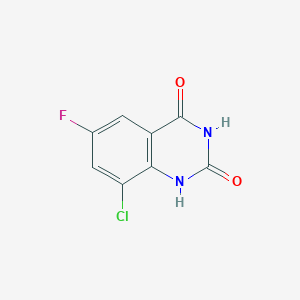
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one typically involves multiple steps, including the formation of the cyclohexanone core, introduction of the chlorophenyl and methylamino groups, and the formation of the phenylmethylidene moiety. Common reagents used in these reactions include chlorinating agents, amines, and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and minimize by-products. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one include other cyclohexanone derivatives with different substituents. Examples include:
- 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one
- 2-(2-Chlorophenyl)-2-(ethylamino)-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20ClNO |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(6Z)-6-benzylidene-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-22-20(17-11-5-6-12-18(17)21)13-7-10-16(19(20)23)14-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,22H,7,10,13H2,1H3/b16-14- |
InChI Key |
NMIRKZWCHKQRAV-PEZBUJJGSA-N |
Isomeric SMILES |
CNC1(CCC/C(=C/C2=CC=CC=C2)/C1=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CNC1(CCCC(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


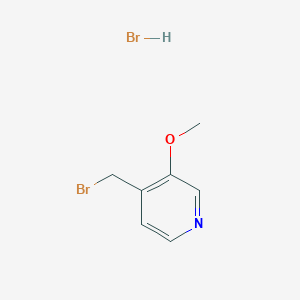
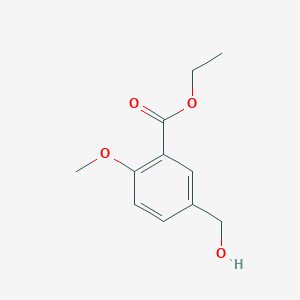
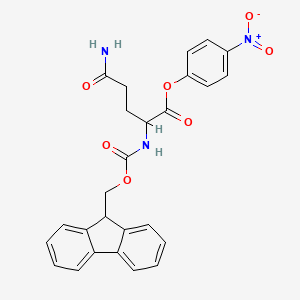

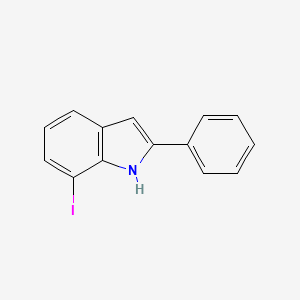
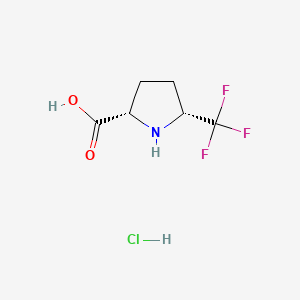
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
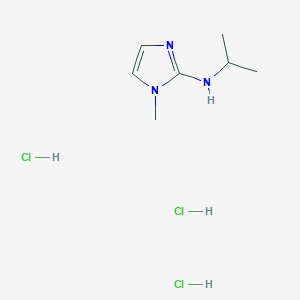

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)

